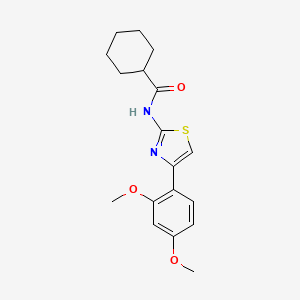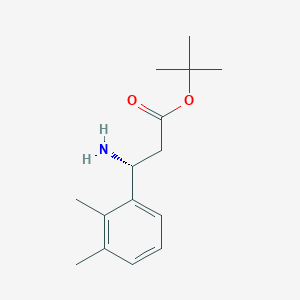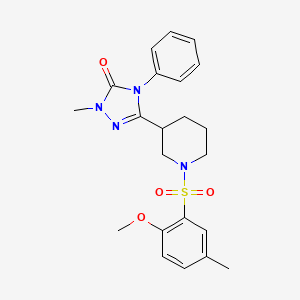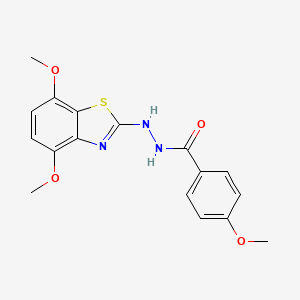
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide”, also known as QS11, is a small molecule that has garnered attention in research and industry due to its potential applications in various fields. It belongs to the class of organic compounds known as thiazoles . The molecular formula of this compound is C18H22N2O3S .
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
Thiazoles have exhibited diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Physical And Chemical Properties Analysis
The molecular weight of “N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide” is 346.44 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of compounds with similar structural frameworks involves the reaction of dimethoxyphenyl and thiophenyl derivatives, leading to the creation of novel compounds with potential applications in material science and pharmaceuticals. For example, a study detailed the synthesis and crystal structure of a compound synthesized from dimethoxyphenyl and thiophenyl components, highlighting the importance of crystal structure determination in understanding compound properties (Prabhuswamy et al., 2016).
Biological Activity
- Thiazole derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. This suggests the potential for related compounds to be developed into therapeutic agents. For instance, compounds with a thiazole structure were found to have significant antimicrobial activity, indicating the potential for N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide to have similar applications (Chawla, 2016).
Antiviral and Anticancer Studies
- Research on thiazole-containing compounds also encompasses their antiviral and anticancer effects. For example, certain thiazole C-nucleosides were synthesized and evaluated for their antiviral activity, suggesting the potential of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide in similar applications (Srivastava et al., 1977).
Chemical Properties and Applications
- Studies have also focused on the chemical properties of thiazole derivatives, such as their use as corrosion inhibitors or in the synthesis of novel dyes with antimicrobial properties. This highlights the chemical versatility and potential applications of compounds like N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide in materials science and industry (Farahati et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-13-8-9-14(16(10-13)23-2)15-11-24-18(19-15)20-17(21)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOFZNAOKZEAES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2372529.png)

![N-(5-(4-(1H-pyrrol-1-yl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2372531.png)
![5-Ethyl-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2372532.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2372536.png)




![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2372545.png)
![2-(pyridin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2372546.png)
